1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride is a coordination compound that features ruthenium as the central metal ion. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride typically involves the coordination of ruthenium with dipyridophenazine and bis(phen) ligands. One common method includes the following steps:
Preparation of Ligands: The dipyridophenazine and bis(phen) ligands are synthesized separately through multi-step organic reactions.
Coordination Reaction: The ligands are then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent like ethanol or acetonitrile.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of automated reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, ?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride is used as a photosensitizer in photochemical reactions. Its ability to absorb light and transfer energy makes it valuable in studies of electron transfer and catalysis .
Biology
In biological research, this compound is explored for its potential as a therapeutic agent. Its interactions with DNA and proteins are of particular interest, as it can intercalate with DNA and inhibit certain enzymatic activities .
Medicine
Potential medical applications include its use in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation can be harnessed to target and destroy cancer cells .
Industry
In industry, ?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of ?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride involves its ability to absorb light and undergo photoinduced electron transfer. This process generates reactive oxygen species, which can interact with biological molecules like DNA and proteins, leading to various biological effects . The compound’s molecular targets include DNA, where it can intercalate and disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) tris(bipyridine) dichloride: Another ruthenium-based compound with similar photophysical properties.
Ruthenium(II) tris(phenanthroline) dichloride: Known for its use in photodynamic therapy and as a photosensitizer.
Uniqueness
?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride is unique due to its specific ligand structure, which imparts distinct electronic and photophysical properties. Its ability to intercalate with DNA and generate reactive oxygen species upon light activation sets it apart from other similar compounds .
Properties
Molecular Formula |
C42H26Cl2N8Ru |
---|---|
Molecular Weight |
814.7 g/mol |
IUPAC Name |
1,10-phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UTEQSAKBTJEQQX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.